Cas no 599-62-2 (N,4-dimethyl-n-phenylbenzenesulfonamide)

N,4-dimethyl-n-phenylbenzenesulfonamide is a sulfonamide derivative with significant chemical properties. It exhibits high purity and stability, making it ideal for various applications in organic synthesis. Its unique structure provides excellent solubility in organic solvents, facilitating reaction mechanisms. This compound is well-suited for research and development in pharmaceuticals and materials science.
N,4-dimethyl-n-phenylbenzenesulfonamide structure
599-62-2 structure
Product Name:N,4-dimethyl-n-phenylbenzenesulfonamide
CAS No:599-62-2
MF:C14H15NO2S
MW:261.33940243721
MDL:MFCD00092038
CID:1622669
PubChem ID:220023
Update Time:2025-11-01

N,4-dimethyl-n-phenylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N,4-dimethyl-n-phenylbenzenesulfonamide
    • N-methyl-toluene-4-sulfonanilide
    • AC1Q3X4H
    • SureCN3822617
    • Benzenesulfonamide,4-dimethyl-N-phenyl-
    • N-Methyl-N-(4-methylphenylsulfonyloxy)aniline
    • NSC2225
    • Benzenesulfonamide, N,4-dimethyl-N-phenyl-
    • 4-methyl-N-methyl-N-phenylbenzenesulfonamide
    • NSC671295
    • N-methyl-N-phenyl-p-toluenesulfonamide
    • AC1Q6V6X
    • 4,N-dimethyl-N-phenyl-benzenesulfonamide
    • AE-641
    • CHEMBL1372946
    • HMS2335K05
    • DTXSID20277393
    • N,4-dimethyl-N-phenyl-benzenesulfonamide
    • AKOS001021885
    • HMS1749K02
    • 599-62-2
    • BDBM50046168
    • N-methyl-N-phenyl-4-toluenesulfonamide
    • NSC43858
    • CS-0311602
    • AE-641/01148032
    • STK099076
    • MLS000570282
    • N,4-dimethyl-N-phenylbenzene-1-sulfonamide
    • MFCD00092038
    • NSC-43858
    • N,4-Dimethyl-N-phenylbenzenesulfonamide #
    • SMR000150346
    • SCHEMBL3822617
    • EN300-7405774
    • HS-3248
    • Z45510371
    • NSC-2225
    • NSC-671295
    • MDL: MFCD00092038
    • Inchi: 1S/C14H15NO2S/c1-12-8-10-14(11-9-12)18(16,17)15(2)13-6-4-3-5-7-13/h3-11H,1-2H3
    • InChI Key: HEFFCQILGLLHQC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N(C)C1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 261.08245
  • Monoisotopic Mass: 261.08234989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 37.38

N,4-dimethyl-n-phenylbenzenesulfonamide Pricemore >>

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Additional information on N,4-dimethyl-n-phenylbenzenesulfonamide

Introduction to N,4-dimethyl-N-phenylbenzenesulfonamide (CAS No. 599-62-2)

N,4-dimethyl-N-phenylbenzenesulfonamide, a compound with the chemical formula C14H15NO2S and CAS number 599-62-2, is a sulfonamide derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its N,4-dimethyl-N-phenylbenzenesulfonamide structure, exhibits a unique set of properties that make it a promising candidate for various applications, particularly in medicinal chemistry and drug development.

The sulfonamide group is a well-known pharmacophore in drug design, contributing to the biological activity of numerous therapeutic agents. The presence of both methyl and phenyl substituents in N,4-dimethyl-N-phenylbenzenesulfonamide enhances its potential as a bioactive molecule. Recent studies have highlighted the compound's role in exploring novel therapeutic pathways, particularly in the context of inflammatory and infectious diseases.

In the realm of medicinal chemistry, the synthesis and characterization of N,4-dimethyl-N-phenylbenzenesulfonamide have been subjects of extensive research. The compound's molecular structure allows for modifications that can fine-tune its pharmacological properties. For instance, studies have demonstrated that slight alterations in the substitution pattern can significantly influence its binding affinity to biological targets. This flexibility makes it an attractive scaffold for designing drugs with enhanced efficacy and reduced side effects.

One of the most compelling aspects of N,4-dimethyl-N-phenylbenzenesulfonamide is its potential application in treating neurological disorders. Research indicates that sulfonamide derivatives can interact with specific neurotransmitter receptors, offering a basis for developing new treatments for conditions such as Alzheimer's disease and Parkinson's disease. The dimethyl and phenyl groups in this compound contribute to its ability to modulate these receptors effectively.

The chemical stability and solubility profile of N,4-dimethyl-N-phenylbenzenesulfonamide are also areas of interest. Its stability under various conditions makes it suitable for formulation into pharmaceutical products, while its solubility ensures efficient absorption and distribution within the body. These properties are crucial for developing drugs that can be administered orally or through other non-invasive routes.

Recent advancements in computational chemistry have further enhanced the understanding of N,4-dimethyl-N-phenylbenzenesulfonamide's interactions with biological systems. Molecular modeling techniques have been employed to predict how this compound might bind to target proteins and enzymes. These predictions have guided experimental efforts, leading to more targeted and efficient drug design processes.

The synthesis of N,4-dimethyl-N-phenylbenzenesulfonamide involves multi-step organic reactions that require careful optimization. Researchers have developed novel synthetic routes that improve yield and purity, making it more feasible for large-scale production. These synthetic methods also minimize waste generation, aligning with green chemistry principles.

In conclusion, N,4-dimethyl-N-phenylbenzenesulfonamide (CAS No. 599-62-2) is a versatile compound with significant potential in pharmaceutical applications. Its unique structure and properties make it an excellent candidate for further research and development. As our understanding of its pharmacological effects grows, so does its promise as a therapeutic agent for various diseases.

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